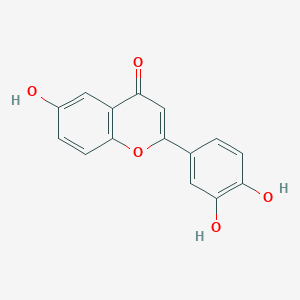
6,3',4'-Trihydroxyflavone
Vue d'ensemble
Description
6,3’,4’-Trihydroxyflavone is a naturally occurring flavonoid compound known for its antioxidant and anti-inflammatory properties. It is a type of flavone, which is a class of compounds widely found in various plants. This compound has garnered significant attention due to its potential health benefits and applications in scientific research .
Applications De Recherche Scientifique
6,3’,4’-Trihydroxyflavone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and its effects on cellular processes.
Medicine: Research has shown that 6,3’,4’-Trihydroxyflavone has potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
6,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been found to have inhibitory effects on inflammatory mediators in vitro on 2D and 3D macrophage models . The divergent position of the hydroxyl group on the A ring of the flavone molecule results in activity differences .
Cellular Effects
6,3’,4’-Trihydroxyflavone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It significantly suppresses the overexpression of proinflammatory mediators in cell models .
Molecular Mechanism
At the molecular level, 6,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It shows activity on NO, IL-1β suppression, and c-Src binding . In addition to the IL-17 and TNF pathways, it also exerts anti-inflammatory activity through JAK-STAT, as indicated by RNA-sequencing results .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,3’,4’-Trihydroxyflavone typically involves the hydroxylation of flavone at specific positions. One common method includes the use of flavone as a starting material, followed by selective hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the 6, 3’, and 4’ positions .
Industrial Production Methods: Industrial production of 6,3’,4’-Trihydroxyflavone may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 6,3’,4’-Trihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into dihydroflavones, which have different biological activities.
Substitution: The hydroxyl groups in 6,3’,4’-Trihydroxyflavone can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Ethers and esters of 6,3’,4’-Trihydroxyflavone.
Comparaison Avec Des Composés Similaires
7,3’,4’-Trihydroxyflavone: Another flavone with similar antioxidant and anti-inflammatory properties but differing in the position of the hydroxyl group on the A ring.
Apigenin (4’,5,7-Trihydroxyflavone): Known for its anti-inflammatory and anticancer properties.
6,7,4’-Trihydroxyflavone: Found in the heartwood of Dalbergia odorifera, used in traditional Chinese medicine.
Uniqueness: 6,3’,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which influences its biological activity and interaction with molecular targets. This distinct structure allows it to exhibit unique antioxidant and anti-inflammatory properties compared to other flavones .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-4-14-10(6-9)12(18)7-15(20-14)8-1-3-11(17)13(19)5-8/h1-7,16-17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVNWEGWXASECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350949 | |
| Record name | 6,3',4'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263407-43-8 | |
| Record name | 6,3',4'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


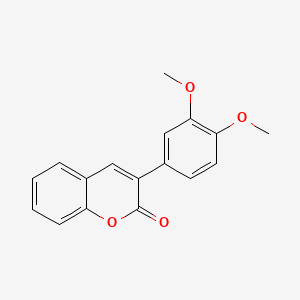
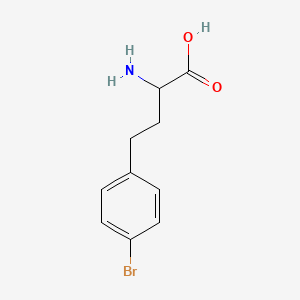
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
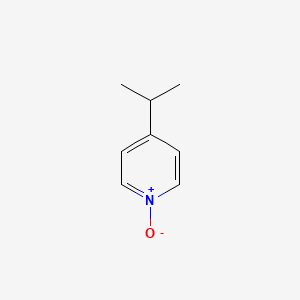
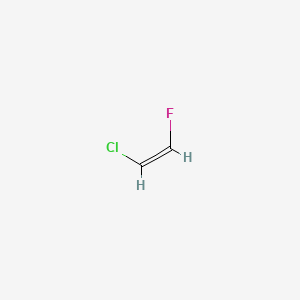
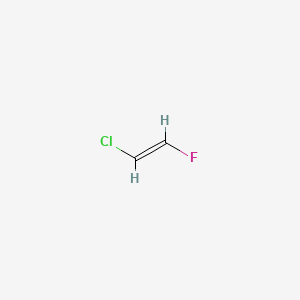

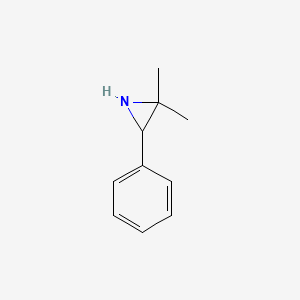



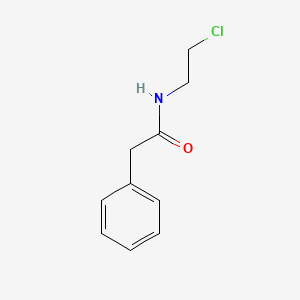
![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)

